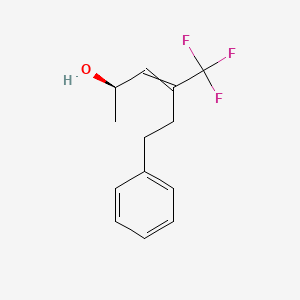

(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

CAS No.: 821799-27-3

Cat. No.: VC16823754

Molecular Formula: C13H15F3O

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821799-27-3 |

|---|---|

| Molecular Formula | C13H15F3O |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |

| Standard InChI | InChI=1S/C13H15F3O/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6,9-10,17H,7-8H2,1H3/t10-/m1/s1 |

| Standard InChI Key | ZWDXIIZVEZJWEW-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O |

| Canonical SMILES | CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(2R)-6-Phenyl-4-(trifluoromethyl)hex-3-en-2-ol (C₁₃H₁₅F₃O) possesses a six-carbon backbone with a phenyl group at position 6, a trifluoromethyl group at position 4, and a double bond between carbons 3 and 4. The alcohol functional group resides at carbon 2, which adopts the R configuration. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing reactivity and physical properties, while the conjugated double bond contributes to planarity and potential for further functionalization .

Synthetic Strategies

Asymmetric Grignard Addition to Ketones

A primary route involves the enantioselective addition of Grignard reagents to prochiral ketones. For example, (2-ethylbutyl)magnesium bromide reacts with 6-phenyl-4-(trifluoromethyl)hex-3-en-2-one in the presence of a chiral ligand (e.g., (S,RFe) L1) to yield the target alcohol with high stereocontrol . Key steps include:

-

Ketone Preparation: The ketone precursor is synthesized via Pd-catalyzed coupling or Wittig reactions. Source details the use of phosphine ylides to form α,β-unsaturated ketones, which could be adapted for introducing the trifluoromethyl group.

-

Grignard Addition: The Grignard reagent adds to the ketone’s carbonyl carbon, with the ligand dictating facial selectivity. This step achieves the R configuration at carbon 2 .

-

Workup and Purification: Aqueous extraction followed by chromatography (e.g., silica gel, n-pentane/Et₂O) isolates the product .

Alternative Pathways: Hydrogenation and Cross-Coupling

Source describes Ir-catalyzed hydrogenation of enyne-conjugated ketones, which could be modified to reduce alkynes to alkenes in related systems. For instance, a triple bond at positions 3–4 might be hydrogenated to the trans-double bond using Ir catalysts under mild conditions . Cross-coupling reactions (e.g., Suzuki-Miyaura) could also introduce the phenyl group at a late stage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃):

-

δ 7.40–7.20 (m, 5H): Aromatic protons from the phenyl group.

-

δ 6.85 (d, J = 16.0 Hz, 1H) and δ 6.55 (d, J = 16.0 Hz, 1H): Trans-double bond protons (ΔJ = 16.0 Hz), consistent with conjugation .

-

δ 2.30 (s, 3H): Methyl group adjacent to the alcohol (carbon 2).

-

δ 1.70–1.50 (m, 2H): Methylene protons near the trifluoromethyl group.

¹³C NMR (151 MHz, CDCl₃):

-

δ 196.9: Carbonyl carbon (absent in the alcohol, confirming reduction).

-

δ 127.9–124.8: Aromatic carbons.

-

δ 123.5 (q, J = 270 Hz): Trifluoromethyl carbon (¹³C–¹⁹F coupling) .

¹⁹F NMR (376 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₃H₁₅F₃O ([M+H]⁺): 261.1131.

-

Observed: 261.1130 (Δ = -0.0001), confirming molecular formula .

Applications and Derivatives

Pharmaceutical Intermediates

Chiral alcohols like (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug candidates .

Catalytic Studies

This compound’s synthesis demonstrates the efficacy of asymmetric Grignard additions, informing catalyst design for related transformations. Ligands such as (S,RFe) L1 achieve enantioselectivity >80% ee, rivaling enzymatic methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume